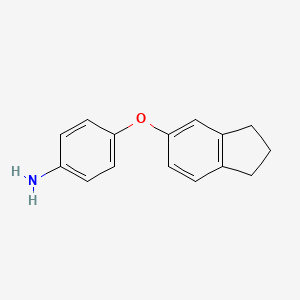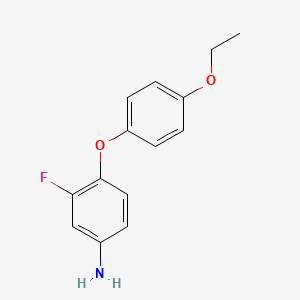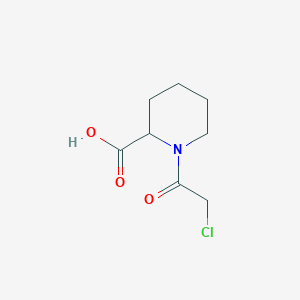
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid and its related compounds has been extensively studied using X-ray diffraction and computational methods. For instance, the molecular structure of 1-piperidinium acid perchlorate, a related compound, has been characterized, revealing an orthorhombic crystal system with specific hydrogen bonding patterns involving the COOH group and ClO4- anion . Similarly, the crystal structure of a 1:1 complex of 1-piperidineac
科学的研究の応用
Crystal Structure Analysis
The study of crystal and molecular structures of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 4-carboxypiperidinium chloride and complexes with chloroacetic acid, has been a significant area of research. These studies, which involve X-ray diffraction, B3LYP calculations, and FTIR spectroscopy, provide insights into the hydrogen bonding, molecular conformation, and crystal packing of these compounds. The piperidine ring typically adopts a chair conformation with various substituents in equatorial positions, leading to intricate hydrogen bond networks and crystal structures (Szafran, Komasa, & Bartoszak-Adamska, 2007) (Komasa et al., 2008).
Synthesis and Characterization
The synthesis and characterization of new compounds and derivatives related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid have been explored in various studies. This includes the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 and the development of nanomagnetic reusable catalysts for the efficient synthesis of heterocyclic compounds. These research efforts not only contribute to the development of novel synthetic methodologies but also to the application of these compounds in pharmaceutical and material science contexts (Acharyulu et al., 2008) (Ghorbani‐Choghamarani & Azadi, 2015).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has been conducted to evaluate their potential as anticancer agents. By synthesizing novel derivatives and assessing their interactions with target proteins through molecular docking, these studies aim to identify promising candidates for further development in cancer treatment (Rehman et al., 2018).
Conformational Analysis
Conformational analysis of compounds structurally similar to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 1-piperidineacetic acid, provides valuable information on the preferred molecular conformations and the influence of hydrogen bonding on molecular structure. This type of research is crucial for understanding the physicochemical properties and potential biological activity of these compounds (Dega-Szafran, Petryna, Szafran, & Tykarska, 2002).
Hydrogen Bonding Studies
Investigations into the hydrogen bonding schemes of related compounds, such as 4-piperidinecarboxylic acid, help elucidate the role of hydrogen bonds in determining molecular structure and stability. These studies often combine experimental techniques like X-ray diffraction and NMR spectroscopy with theoretical calculations to provide a comprehensive understanding of the hydrogen bonding interactions within these molecules (Mora et al., 2002).
Safety And Hazards
将来の方向性
The use of pyrrolidine and its derivatives in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .
特性
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUARARFATZWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

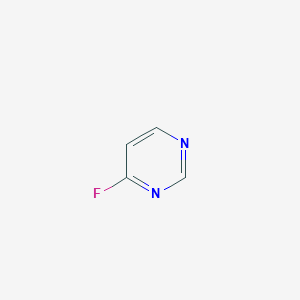


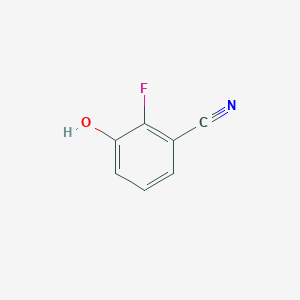
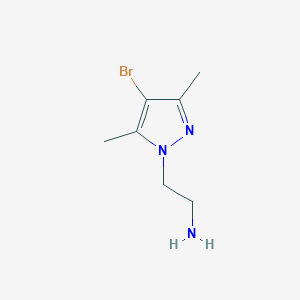
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
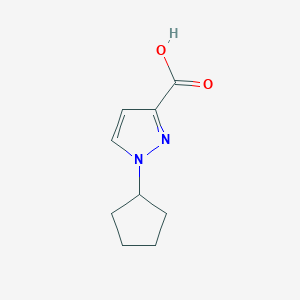
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
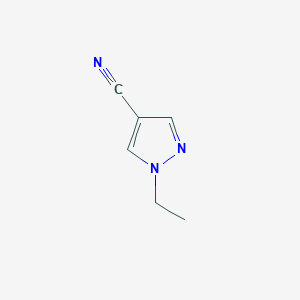
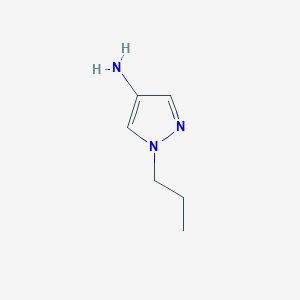
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
